Meclorisone is derived from natural steroid precursors and is classified as a synthetic corticosteroid. Its chemical structure and pharmacological properties categorize it within the glucocorticoid class, which includes other well-known compounds like prednisone and dexamethasone. These compounds are characterized by their ability to modulate inflammatory responses and influence metabolic processes.
The synthesis of Meclorisone involves several key steps that typically include the modification of steroid precursors through chemical reactions such as oxidation, reduction, and substitution. One common method for synthesizing Meclorisone is through the conversion of cortisone or hydrocortisone derivatives using specific reagents that facilitate the desired modifications to the steroid nucleus.
These processes are typically performed under controlled conditions to ensure high yields and purity of the final product.
Meclorisone has a complex molecular structure characterized by a steroid backbone consisting of four fused carbon rings. The specific arrangement of functional groups on this backbone determines its biological activity.
Meclorisone undergoes various chemical reactions that can affect its stability and bioactivity. Key reactions include:
These reactions are essential for understanding the pharmacokinetics of Meclorisone, including its absorption, distribution, metabolism, and excretion (ADME) profiles.
Meclorisone exerts its effects by binding to glucocorticoid receptors in target cells. This binding activates a series of intracellular signaling pathways that lead to:
The activation of glucocorticoid receptors results in both genomic effects (changes in gene expression) and non-genomic effects (rapid signaling events), contributing to its therapeutic efficacy in managing inflammatory conditions.
Meclorisone is primarily used in clinical settings for:
In addition to these applications, ongoing research continues to explore potential new uses for Meclorisone in various therapeutic areas due to its versatile pharmacological profile.
This comprehensive analysis highlights the significance of Meclorisone within medicinal chemistry and its applications across various medical fields, underscoring its role as an essential therapeutic agent.
The development of Meclorisone emerged from mid-20th century efforts to enhance the therapeutic profile of naturally occurring corticosteroids through structural modification:
Table: Historical Development Timeline of Meclorisone
Year | Development Milestone | Significance |
---|---|---|
1967 | Synthesis of dichlorinated corticosteroids | Established enhanced anti-inflammatory activity in halogenated steroid derivatives |
1973 | Biological evaluation of 16α-methyldichlorisone | Demonstrated improved receptor binding and metabolic stability |
2008 | Patent filing for ocular neovascularization applications | Recognized therapeutic potential in retinal diseases |
Meclorisone belongs to the steroidal anti-inflammatory class with specific structural characteristics that define its chemical identity:
The compound features a pregnadiene core structure with critical modifications at three positions:
Stereochemically, Meclorisone possesses eight defined chiral centers (C8, C9, C10, C11, C13, C14, C16, C17) in the absolute configuration R,S,R,S,S,R,R,R respectively. This complex stereochemistry necessitates sophisticated manufacturing approaches to ensure isomeric purity, as evidenced by its high melting point range (224–227°C), indicative of crystalline uniformity [3].
Table: Key Chemical Properties of Meclorisone
Property | Specification | Analytical Method |
---|---|---|
Molecular Weight | 427.36 g/mol | Mass spectrometry |
Melting Point | 224–227°C | Differential scanning calorimetry |
Stereocenters | 8 defined chiral centers | X-ray crystallography |
Canonical SMILES | O=C1C=CC2(C(=C1)CCC3C4CC(C)C(O)(C(=O)CO)C4(C)CC(Cl)C32Cl)C | ChemDraw® |
Nomenclature Variants:
Meclorisone exists in a distinctive regulatory position characterized by extensive patent protection but limited clinical implementation:
Patent Status: The compound remains protected under Chinese patent CN101678034A (filed 2008, currently pending). This intellectual property specifically claims its utility in "methods for treating neovascular ocular diseases" when administered as monotherapy or in combination with angiogenesis inhibitors. The claims encompass pharmaceutical compositions and their application in conditions including diabetic retinopathy and age-related macular degeneration [1].
Regulatory Approvals:
Global: Absent from WHO Essential Medicines List and major national formularies. No documented marketing applications in Japan, Canada, or Australia [2] [3].
Therapeutic Classification:
The absence of commercial formulations reflects the compound's developmental status rather than safety concerns. Its continued presence in patent literature suggests ongoing (though unpublished) preclinical research, particularly exploring sustained-release ocular delivery systems that might leverage its anti-angiogenic properties [1].
While not clinically marketed, Meclorisone's pharmacological actions reveal a dual-mechanism therapeutic profile:
Inhibition of phospholipase A2 with consequent reduction in prostaglandin and leukotriene synthesis [1] [2].
Secondary Mechanism: Anti-angiogenic action demonstrated in experimental models:
Matrix metalloproteinase inhibition (MMP-2, MMP-9)Patent data specifically highlights its application in retinal neovascularization disorders, suggesting synergistic potential when combined with VEGF inhibitors [1].
Formulation Research: Patent CN101678034A describes combination products with:
Table: Pharmacological Targets of Meclorisone
Target Pathway | Biological Effect | Therapeutic Implication |
---|---|---|
Glucocorticoid receptor | Transcriptional modulation of anti-inflammatory genes | Reduction in inflammatory mediators |
VEGF-A secretion | Suppressed expression in retinal pigment epithelium | Inhibition of pathological angiogenesis |
MMP-9 activation | Reduced enzymatic activity | Stabilization of blood-retinal barrier |
Angiopoietin-2 signaling | Interference with Tie-2 receptor binding | Vascular destabilization and regression |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2